molecular formula C13H28ClN3O B2739749 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride CAS No. 2253631-14-8

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride

Cat. No.: B2739749
CAS No.: 2253631-14-8
M. Wt: 277.84
InChI Key: DLMHLIJLQLZLMR-UHFFFAOYSA-N
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Description

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexyl ring substituted with an amino group and a methyl group, as well as a urea moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride typically involves the following steps:

    Formation of the cyclohexyl intermediate: Starting with cyclohexanone, the compound undergoes amination to introduce the amino group at the 4-position.

    Introduction of the urea moiety: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale amination: Using catalytic hydrogenation or reductive amination techniques.

    Efficient urea formation: Employing high-yield isocyanate reactions.

    Purification and crystallization: Ensuring the compound is obtained in its pure hydrochloride form through recrystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride exerts its effects involves:

    Molecular targets: Binding to specific receptors or enzymes.

    Pathways involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylpropyl)urea
  • 1-(4-Amino-4-methylcyclohexyl)-3-(2-ethylbutan-2-yl)urea

Uniqueness

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O.ClH/c1-5-12(2,3)16-11(17)15-10-6-8-13(4,14)9-7-10;/h10H,5-9,14H2,1-4H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMHLIJLQLZLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)NC1CCC(CC1)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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